molecular formula C3H10ClNO B101676 2-Aminopropanol hydrochloride CAS No. 17016-92-1

2-Aminopropanol hydrochloride

Cat. No. B101676
CAS RN: 17016-92-1
M. Wt: 111.57 g/mol
InChI Key: RPDODBFXWRWFAH-UHFFFAOYSA-N
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Description

2-Aminopropanol hydrochloride is a chemical compound that has been studied for various applications, including its potential as an immunosuppressive drug. In one study, derivatives of 2-aminopropane-1,3-diols, which are structurally related to 2-aminopropanol hydrochloride, were synthesized and evaluated for their immunosuppressive effects. These compounds showed promise for use in organ transplantation due to their ability to decrease lymphocyte counts and prolong rat skin allograft survival .

Synthesis Analysis

The synthesis of 2-aminopropanol hydrochloride and its derivatives involves multiple steps and can be tailored to produce compounds with specific properties. For instance, a series of 2-substituted 2-aminopropane-1,3-diols was synthesized by introducing a phenyl ring into the alkyl chain, which affected the immunosuppressive activity depending on the position of the phenyl ring . Another study described a convenient synthetic route to 2-aminopropane-1,2,3-tricarboxylic acid, a related compound, through a one-pot procedure involving cyclization and alkylation steps, followed by hydrolysis and esterification .

Molecular Structure Analysis

The molecular structure of 2-aminopropanol hydrochloride and its derivatives plays a crucial role in their biological activity. The absolute configuration at the quaternary carbon atom, for example, affects the immunosuppressive activity of these compounds. The presence of a (pro-S)-hydroxymethyl group was found to be essential for potent activity, and certain substituents on the (pro-R)-hydroxymethyl group, such as hydroxyalkyl or lower alkyl groups, were favorable for enhancing this activity .

Chemical Reactions Analysis

2-Aminopropanol hydrochloride can undergo various chemical reactions, which are important for its synthesis and modification. For example, the synthesis of L-α-glycerylphosphoryl-2-amino-2-methylpropanol involved phosphorylation, esterification, hydrolysis, and catalytic hydrogenolysis steps to obtain the desired phospholipid metabolite . These reactions are critical for producing compounds with specific pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopropanol hydrochloride and related compounds have been studied to understand their behavior in different environments. The viscosities of aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride were measured across various concentrations and temperatures, providing data that can be used to model and predict the behavior of these solutions in industrial or biological systems . Additionally, the determination of 1-aminopropan-2-one, a related compound, in water samples involved a novel method using derivatization and high-pressure liquid chromatography, highlighting the importance of analytical techniques in monitoring environmental and biological samples .

Scientific Research Applications

Antioxidant and Membrane Stabilizing Properties

2-Aminopropanol hydrochloride derivatives have been studied for their antioxidant and membrane-stabilizing properties. Research conducted on model systems in vitro found that these compounds, while not possessing significant antioxidant or antiradical activity, demonstrated a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. This suggests their potential as biologically active compounds with membrane-stabilizing effects due to interaction with cell membrane components (Malakyan et al., 2010).

Antiviral Activity

2-Aminopropanol hydrochloride derivatives have also been evaluated for their antiviral properties. Studies indicate that certain derivatives exhibit significant antiviral activity, particularly against bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV). These findings highlight the potential of these compounds in the synthesis of active molecules for treating viral infections (Voloshchuk et al., 2017).

Kinetic and Mechanistic Studies in Chemical Reactions

2-Aminopropanol hydrochloride has been a subject of study in the field of chemistry, particularly in kinetic and mechanistic studies. For instance, research on the kinetics of oxidation reactions involving phenylpropanolamine hydrochloride (a derivative of 2-aminopropanol hydrochloride) provides valuable insights into the reaction mechanisms and the formation of by-products in these processes (Mohana & Prasad, 2008).

Environmental Analysis

In the field of environmental science, methods have been developed for determining 2-aminopropanol hydrochloride derivatives in water samples. These techniques are crucial for monitoring environmental pollution and understanding the impact of such compounds on ecosystems (Dawit et al., 2001).

Pharmaceutical Research

2-Aminopropanol hydrochloride derivatives have been synthesized and evaluated for their potential in pharmaceutical applications, such as their immunosuppressive activity. This research is significant for drug development, especially in the context of organ transplantation and autoimmune diseases (Kiuchi et al., 2000).

properties

IUPAC Name

2-aminopropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDODBFXWRWFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276093, DTXSID70884233
Record name 1-Propanol, 2-amino-, hydrochloride
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Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
Source EPA DSSTox
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Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopropanol hydrochloride

CAS RN

6170-23-6, 17016-92-1
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 2-Aminopropanol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
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Record name 1-Propanol, 2-amino-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 2-amino-, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopropan-1-ol hydrochloride
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Record name 2-AMINOPROPANOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
BM Babior, TH Moss, WH Orme-Johnson… - Journal of Biological …, 1974 - Elsevier
… the first set, one syringe contained 19 pM enzyme in 10 mM potassium phosphate buffer (pH 7.4), while the other contained 92 PM AdoCbl in 5 mM L-2-aminopropanol hydrochloride. …
Number of citations: 160 www.sciencedirect.com
S Machlis, KC Blanchard - Journal of the American Chemical …, 1935 - ACS Publications
2. Several dialkylaminoalkyl esters of phenyl-naphthylamine-N-carboxylic acid havebeen prepared by the condensation of phenyl-a-naph-thylcarbamyl chlorideand the sodium …
Number of citations: 1 pubs.acs.org
SW Graves, JA Fox, BM Babior - Biochemistry, 1980 - ACS Publications
… For this particular experiment, the reaction mixture contained 0.16 nmol of ethanolamine ammonia-lyase (expressed as active sites), 0.16 Mmol of (S)-2-aminopropanol hydrochloride (…
Number of citations: 22 pubs.acs.org
OH Siegmund, VL Nash, HR Granger - J. Pharm. & Exper …, 1948 - hero.epa.gov
… Compounds studied are 1-(m-hydroxyphenyl)-2-aminopropanol-hydrochloride, 1-(p-hydroxycyclohexyl)-2-amino-propane hydrobromide, N-methyl homolog of 1-(p-hydroxycyclohexyl)-…
Number of citations: 8 hero.epa.gov
TJ Carty, BM Babior, RH Abeles - Journal of Biological Chemistry, 1974 - Elsevier
Ethanolamine ammonia-lyase, an enzyme catalyzing the adenosylcobalamin-dependent deamination of ethanolamine, also catalyzes the conversion of l-2-aminopropanol to …
Number of citations: 40 www.sciencedirect.com
M Furukawa, S Toyoshima - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… As can be seen from Table ll, [2—(3,4~dimethylphenyl)—2—hydroxyisopropyl]trimethy1ammonium iodide and 1—(2—methoxye 5—methylphenyl)—2—aminopropanol hydrochloride …
Number of citations: 5 www.jstage.jst.go.jp
YEES KAO, PEIC PAN, SH LOH, HY HSU… - Acta Chimica …, 1956 - sioc-journal.cn
… The synthesis of dl-threo-3-chloro-3-phenyl-2-aminopropanol hydrochloride (Ⅳ), a useful intermediate for the preparation of racemic chloramphenicol [4] , has been achieved by …
Number of citations: 2 sioc-journal.cn
TJ Wenzel, JE Thurston, DC Sek, JP Joly - Tetrahedron: Asymmetry, 2001 - Elsevier
… hydrochloride, C(3′)H resonance of 1-(1-naphthyl)ethylamine hydrochloride, and the methyl resonance of (1S,2R)- and (1R,2S)-1-(4-hydroxyphenyl)-2-aminopropanol hydrochloride …
Number of citations: 73 www.sciencedirect.com
J Chilton, JB Stenlake - Journal of Pharmacy and …, 1962 - Wiley Online Library
… 1-Methylhexahydronicotinyl chloride hydrochloride and ( &)-2aminopropanol hydrochloride reacted in the absence of solvent with evolution of hydrogen chloride but failed to yield any …
Number of citations: 5 onlinelibrary.wiley.com
CH Jarboe, LA Porter, RT Buckler - Journal of medicinal chemistry, 1968 - ACS Publications
… (±)-er?/riiro-l-Phenyl-2-aminopropanol hydrochloride (mp 194197) (18.8 g, 0.10 mole), 12 ml of H20, 85 ml of 97% HCOOH, and 85 ml of 37 % formaldehyde were …
Number of citations: 114 pubs.acs.org

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